methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
Name: Methyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
Structure: It contains a thiazole ring, a pyridazinone ring, and a methoxyphenyl group, all intricately connected.
Preparation Methods
Synthesis:
The synthetic route involves several steps, but I’ll highlight the key ones:
-
Formation of the Pyridazinone Ring
- Start with 4-methoxybenzaldehyde (o-vanillin) and 4,4’-diaminodiphenyl ether.
- React them in methanol to form an orange precipitate, which is the imine intermediate.
- The imine undergoes cyclization to yield the pyridazinone ring .
-
Thiazole Formation
- Introduce the thiazole moiety by reacting the pyridazinone intermediate with an appropriate thiol and a suitable activating agent.
-
Esterification
- Finally, esterify the carboxylic acid group with methanol to obtain the desired methyl ester.
Industrial Production:
While industrial-scale production methods may vary, the synthetic steps remain consistent.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the synthesis of specialized chemicals.
Mechanism of Action
Targets: Interacts with specific cellular receptors or enzymes.
Pathways: Modulates biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of thiazole, pyridazinone, and methoxyphenyl groups sets it apart.
Similar Compounds: While there are no direct analogs, related heterocyclic compounds exist
Properties
Molecular Formula |
C19H18N4O5S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H18N4O5S/c1-11-17(18(26)28-3)21-19(29-11)20-15(24)10-23-16(25)9-8-14(22-23)12-4-6-13(27-2)7-5-12/h4-9H,10H2,1-3H3,(H,20,21,24) |
InChI Key |
QMNDFIMWWCAWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.